4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Description
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Core structure | Benzoic acid (C₇H₆O₂) |
| Substituent position | Para position (C4) of benzene ring |
| Functional groups | Carboxyl (-COOH), amine (-NH-), hydroxyl (-OH), chloro (-Cl) |
| Molecular formula | C₁₀H₁₂ClNO₃ |
| Molecular weight | 229.66 g/mol |
Nomenclature and Identification Systems
The compound is systematically named using IUPAC rules :
- IUPAC name : 4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid.
- CAS Registry Number : 39083-58-4, a unique identifier for chemical substances.
- Alternative identifiers :
Nomenclature emphasizes the propylamino side chain’s substitution pattern, prioritizing the chloro and hydroxyl groups’ positions. Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography validate its structure, with spectral data archived in chemical databases.
Table 2: Nomenclature Systems for the Compound
| System | Identifier | Source |
|---|---|---|
| IUPAC | 4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid | |
| CAS | 39083-58-4 | |
| Supplier | AK-2326AE |
Significance in Chemical Research
This compound serves as a key intermediate in synthesizing pharmacologically active compounds. Its hybrid structure enables dual functionality:
- The benzoic acid moiety participates in hydrogen bonding and ionic interactions, often critical for enzyme inhibition.
- The chloro-hydroxypropylamino group introduces steric and electronic effects, modulating target binding affinity.
Recent studies highlight its role in fragment-based drug discovery, particularly in optimizing kinase inhibitors and antimicrobial agents. For example, derivatives of this compound have been explored for their ability to disrupt protein-ligand interactions in cancer therapeutics. Additionally, its synthetic versatility—amenable to further functionalization at the amine or hydroxyl groups—makes it a valuable scaffold in combinatorial chemistry.
Properties
IUPAC Name |
4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNZZVPNMSOJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389153 | |
| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39083-58-4 | |
| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-hydroxy-propylamino)-benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-chloro-2-hydroxypropylamine. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Starting Materials: 4-aminobenzoic acid and 3-chloro-2-hydroxypropylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 40-50°C.
Procedure: The 4-aminobenzoic acid is dissolved in water, and 3-chloro-2-hydroxypropylamine is added dropwise with constant stirring. The reaction mixture is maintained at the desired temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of amines or alcohols from the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anti-inflammatory Properties
This compound has been studied extensively for its potential as a pharmacophore in drug design. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death. Research indicates that it can be effective against various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal agents .
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating its potential as an effective antimicrobial agent.
Biological Studies
Enzyme Interactions
This compound is utilized in enzyme assays to probe interactions within biochemical pathways. It serves as a substrate or inhibitor in various enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms.
Case Study: Enzyme Inhibition
In research aimed at understanding the inhibition of certain enzymes involved in metabolic pathways, this compound was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition was measured using spectrophotometric methods, revealing a dose-dependent response that supports its role as an anti-inflammatory agent.
Industrial Applications
Synthesis of Polymers
The compound is employed as an intermediate in the synthesis of polymers and other chemical compounds. Its unique structure allows it to participate in various polymerization reactions, contributing to the development of new materials with specific properties.
| Application Area | Specific Use Cases |
|---|---|
| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs |
| Biological Studies | Enzyme assays, biochemical probes |
| Industrial Applications | Polymer synthesis, chemical intermediates |
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-hydroxy-propylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoic Acid Derivatives
The following table compares key structural and functional attributes of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid with related compounds from the evidence:
Key Observations:
Azetidinone-containing derivatives (e.g., compound from ) exhibit enhanced antimicrobial activity due to the β-lactam-like ring, which is absent in the target compound.
Biological Activity: Sulfonamide-substituted benzoic acids (e.g., 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid ) are often diuretics (e.g., bumetanide analogs), whereas the target compound’s amino-alcohol side chain may favor different targets, such as kinases or oxidoreductases.
Synthetic Utility :
- The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid highlights the role of halogenation and hydroxylation in creating intermediates for drug development, a strategy applicable to the target compound’s synthesis.
Biological Activity
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, a compound with the chemical formula CHClNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Weight : 229.66 g/mol
- CAS Number : 39083-58-4
- Structure : The compound features a benzoic acid backbone with a chloro-substituted propylamino side chain.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl and amino groups allows for hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and influence signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In particular, it has shown efficacy against certain strains of bacteria. For instance, studies have reported that derivatives of benzoic acid compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Streptococcus pneumoniae | 20 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Inhibition of Lipoxygenase Enzymes
A study evaluated the inhibitory activity of various benzoic acid derivatives on lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. The findings indicated that this compound exhibited significant LOX inhibitory activity with an IC value of approximately 25 µM, showcasing its potential as an anti-inflammatory agent. -
Antioxidant Activity
The antioxidant capacity of this compound was assessed using several assays. It demonstrated moderate scavenging activity against free radicals, contributing to its potential protective effects against oxidative stress-related damage.
Comparative Analysis
Recent research has compared the biological activities of various derivatives of benzoic acid, highlighting the unique properties imparted by substituents like chlorine and hydroxyl groups.
| Derivative | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Benzoic Acid | Moderate | Low |
| 4-(Chloro) | High | Moderate |
| 4-(3-Chloro-2-hydroxy-propylamino) | High | High |
Q & A
Q. How can researchers optimize the synthesis of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., carbodiimides) for the amide bond formation between 3-chloro-2-hydroxypropylamine and benzoic acid derivatives. Reaction conditions (temperature, solvent polarity, and pH) should be systematically varied using design-of-experiment (DoE) approaches. Purification via recrystallization or column chromatography, monitored by HPLC (as referenced in chromatogram analysis for related compounds ), ensures high purity. Yield improvements may require protecting group strategies for the hydroxyl and amino functionalities to prevent side reactions .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, FT-IR for functional group identification (e.g., -OH, -NH, -COOH), and mass spectrometry (HRMS) for molecular weight validation. High-resolution X-ray crystallography (using SHELX software ) is recommended for unambiguous 3D structure determination. Cross-validate spectroscopic data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts) for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Use variable-temperature NMR to detect conformational changes. Compare experimental IR spectra with simulated spectra from computational tools (e.g., Gaussian). For crystallographic discrepancies, refine structural models using SHELXL and validate against residual density maps. Collaborate with interdisciplinary teams to reconcile data .
Q. What strategies are effective in studying the biological activity of this compound, such as enzyme inhibition or receptor binding?
- Methodological Answer : Design enzyme inhibition assays (e.g., fluorescence-based or calorimetry) targeting enzymes with known benzoic acid interactions (e.g., carbonic anhydrase ). Use molecular docking (AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for kinetic validation. For in vivo studies, incorporate radiolabeled analogs (³H/¹⁴C) to track biodistribution .
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH or thermal conditions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Use ReaxFF molecular dynamics to simulate degradation pathways at elevated temperatures. Validate predictions experimentally via accelerated stability testing (ICH guidelines) and HPLC-MS to identify decomposition products .
Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal growth due to flexible side chains. Optimize crystallization using vapor diffusion with mixed solvents (e.g., DMSO/water). For twinning or disorder, collect high-resolution data (synchrotron sources) and apply twin-law refinement in SHELXL . Use Hirshfeld surface analysis to assess intermolecular interactions influencing packing .
Methodological Considerations
Q. How should researchers handle discrepancies between experimental and computational vibrational spectra?
- Methodological Answer : Discrepancies may stem from anharmonic effects or solvent interactions not modeled computationally. Apply scaling factors to computed frequencies (e.g., 0.96–0.98 for B3LYP/6-31G*). Use polarizable continuum models (PCM) to account for solvent effects. Experimentally, acquire spectra in multiple solvents (e.g., DMSO, chloroform) to isolate environmental impacts .
Q. What protocols ensure safe handling and long-term stability of this compound in laboratory settings?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Conduct regular stability assays via HPLC and Karl Fischer titration to monitor purity and moisture content. Follow GHS-compliant safety protocols (e.g., PPE, fume hoods) as outlined for structurally similar chlorinated benzoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
